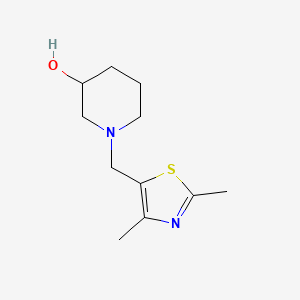

![molecular formula C16H14N4O4S B2468319 1,3-二甲基-5-[(4-硝基苯基)甲基硫基]吡啶并[2,3-d]嘧啶-2,4-二酮 CAS No. 899960-45-3](/img/structure/B2468319.png)

1,3-二甲基-5-[(4-硝基苯基)甲基硫基]吡啶并[2,3-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

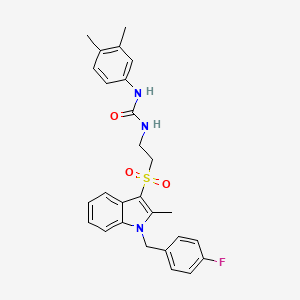

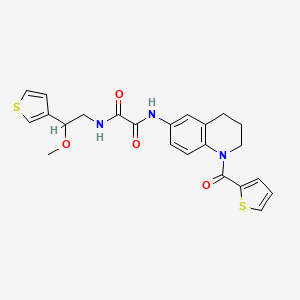

- 研究发现: DNPS-P 是一种新型的吡喃并[2,3-d]嘧啶-2,4-二酮类似物系列。这些化合物对 PARP-1 具有强烈的抑制活性。值得注意的是,化合物 S2 和 S7 是最有效的抑制剂,其 IC50 值分别为 4.06 ± 0.18 和 3.61 ± 0.15 nM。 化合物 S8 也表现出对癌细胞系的显著细胞生长抑制活性 .

- 证据: DNPS-P 衍生物显示出有希望的抗肿瘤活性。化合物 S2 和 S7 对 MCF-7 人乳腺癌细胞表现出高细胞毒性,超过了奥拉帕利(一种已知的 PARP 抑制剂)的活性。 化合物 S8 对 MCF-7 和 HCT116 癌细胞系均表现出显著的生长抑制活性 .

- 见解: 涉及分子对接的计算研究表明,吡喃并[2,3-d]嘧啶-2,4-二酮骨架与 PARP-1 活性位点中的氨基酸有利地相互作用。 稠合杂环和疏水取代基进一步增强了结合亲和力 .

- 化学: DNPS-P 可以通过反应合成,该反应涉及在乙酰基部分的甲基上缩合 DMF-DMA,然后环化形成吡啶并[2,3-d]嘧啶-5-酮。 该过程消除了 N,N-二甲基丙酰胺,并涉及 N-甲基化和缩合 .

- 关键特征: 吡喃并[2,3-d]嘧啶-2,4-二酮骨架的存在对于与 PARP-1 的相互作用至关重要。 稠合杂环增强活性,疏水取代基有助于结合亲和力 .

PARP-1 抑制在癌症治疗中的应用

抗肿瘤活性

分子对接研究

药代动力学性质

合成方法

构效关系 (SAR)

总之,DNPS-P 有望成为一种 PARP-1 抑制剂,在癌症治疗中具有潜在的应用价值。 其独特的结构和抑制特性使其成为进一步研究和开发的一个有趣课题 . 如果您想了解更多关于任何具体方面的的信息,请随时提问!😊

作用机制

Target of Action

Similar compounds, derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

It can be inferred from similar compounds that the presence of the pyrido[2,3-d]pyrimidine scaffold is important for interactions with the amino acids present in the active site of the target enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .

Biochemical Pathways

Given that similar compounds have been identified as pi3k inhibitors , it can be inferred that this compound may affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, survival, and growth .

Pharmacokinetics

Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have shown promising activity as inhibitors of their target enzymes . This inhibition can lead to genomic dysfunction and cell death, particularly in cancer cells .

生化分析

Biochemical Properties

Compounds with similar structures have been shown to exhibit a broad spectrum of biological activity . For instance, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .

Cellular Effects

Related compounds have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties

Molecular Mechanism

Related compounds have been shown to inhibit enzymes such as PI3K . These compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S/c1-18-14-13(15(21)19(2)16(18)22)12(7-8-17-14)25-9-10-3-5-11(6-4-10)20(23)24/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNLNBZVNWFSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)

![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)

![1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2468239.png)

![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)

![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)

![3-[5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]benzoic acid](/img/structure/B2468247.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone](/img/structure/B2468254.png)

![3-[(2S)-2-Carbamoyl-2-methylpyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2468259.png)